Aluminum phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomaterials and Drug Delivery

- Aluminum Phosphate Adjuvants in Vaccines: Research has shown promise for aluminum phosphate (AlPO4) as a safe and effective adjuvant in vaccines []. These adjuvants enhance the immune response to antigens in vaccines, potentially reducing the amount of antigen needed for an effective immune response [].

Environmental Science and Agriculture

- Phosphorus source and recycling: Aluminum phosphate waste from industrial processes can be a valuable source of phosphorus for plants. Studies investigate its effectiveness as a fertilizer compared to traditional options and its impact on soil health [].

Catalysis and Ion Exchange

- Molecular Sieves (AlPO): Specific structures of aluminum phosphate, known as AlPOs, possess unique pore structures that make them valuable for catalysis, separation processes, and ion exchange []. These properties allow them to be used in various applications, such as purification and chemical reactions.

Material Science

- Advanced Materials: Aluminum phosphate finds applications in developing advanced materials with desirable properties []. Research explores its use in fire-retardant materials, lightweight composites, and dental cements due to its thermal stability, mechanical properties, and biocompatibility [, , ].

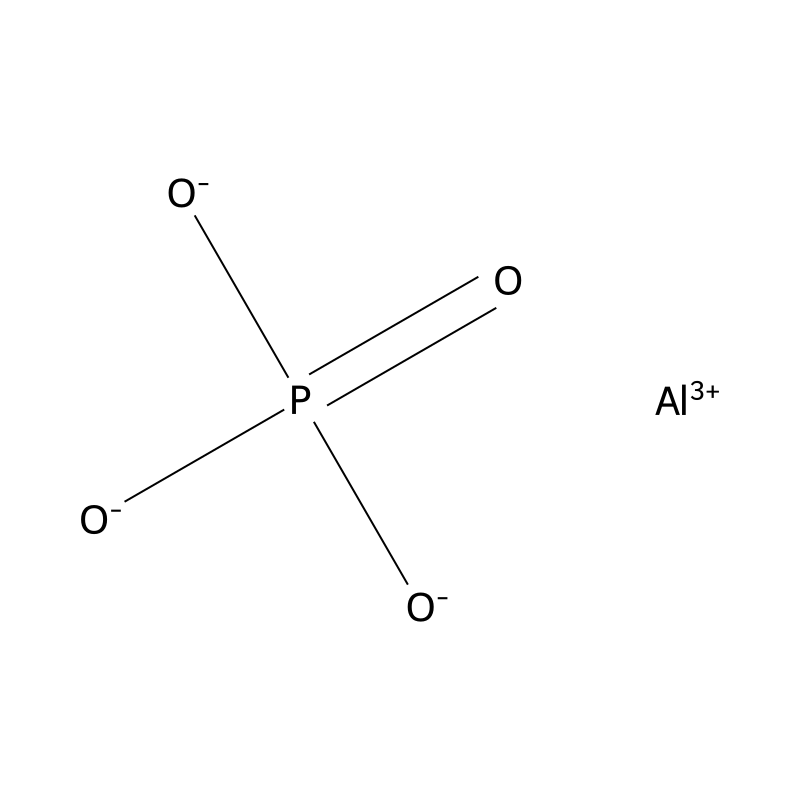

Aluminum phosphate is an inorganic compound with the chemical formula . It appears as a white crystalline powder and is typically found in several hydrated forms, including dihydrate () and pentahydrate (). The compound is insoluble in water but can react vigorously with it, producing hydrogen gas and heat, which can lead to explosive reactions if not handled properly . Aluminum phosphate occurs naturally as the mineral berlinite and exhibits properties similar to quartz, including chirality and piezoelectric characteristics .

Aluminum phosphate's mechanism of action depends on the specific application.

- Catalysis: In catalysis, AlPO₄ acts as a support structure for catalytically active metal centers. The porous framework allows reactant molecules to reach the active sites, facilitating chemical reactions. The specific mechanism depends on the nature of the catalyst and the reaction involved.

- Ion-exchange: During ion exchange, AlPO₄ captures specific ions from a solution through electrostatic interactions between the charged framework and the ions. The size and charge of the pores determine which ions can be selectively captured.

- Molecular sieving: AlPO₄ can act as a molecular sieve, separating molecules based on their size and shape. The pores allow smaller molecules to pass through while excluding larger ones.

Aluminum phosphate is generally considered a low-hazard material. However, it can cause irritation upon contact with skin or eyes []. Inhalation of dust particles may also irritate the respiratory system []. When handling aluminum phosphate, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator if dust is present [].

Several methods exist for synthesizing aluminum phosphate:

- Hydrothermal Synthesis: This method involves reacting phosphoric acid with aluminum hydroxide or an aluminum salt under controlled conditions. The process typically requires specific pH levels and may involve organic amines as structure-directing agents .

- Direct Reaction: Aluminum phosphate can be produced by directly reacting phosphoric acid with aluminum alkoxides or hydrates. This reaction is exothermic and must be controlled to prevent rapid heating and potential hazards .

- Precipitation Method: By mixing soluble aluminum salts with alkaline solutions, aluminum phosphate can be precipitated out as a solid form, which can then be filtered and dried for use .

Research into the interactions of aluminum phosphate with biological systems has shown that it can form complexes with various biomolecules. Its role as an adjuvant has been extensively studied, demonstrating its effectiveness in enhancing vaccine efficacy without significant adverse effects. Studies also indicate its potential interactions with bile acids, suggesting it may influence gastrointestinal absorption when used as an antacid .

Several compounds share similarities with aluminum phosphate, particularly in structure and function:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Aluminum Hydroxide | Commonly used as an antacid; less reactive than aluminum phosphate. | |

| Sodium Aluminum Phosphate | Used as a leavening agent; reacts differently due to sodium presence. | |

| Calcium Phosphate | Important for biological systems; used in fertilizers and supplements. | |

| Magnesium Phosphate | Similar applications but different solubility properties; used in fertilizers. |

Aluminum phosphate's unique properties include its specific reactivity profile and its role as an effective adjuvant in immunology, distinguishing it from these similar compounds .

Physical Description

Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]

WHITE CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 285 of 607 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 322 of 607 companies with hazard statement code(s):;

H314 (31.99%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (58.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (58.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Construction

Custom Compounding of Purchased Resins

Paint and Coating Manufacturing

Adhesive Manufacturing

Other (requires additional information)

Plastics Product Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Petroleum Refineries

Synthetic Dye and Pigment Manufacturing

Furniture and Related Product Manufacturing

Phosphoric acid, aluminum salt (1:1): ACTIVE